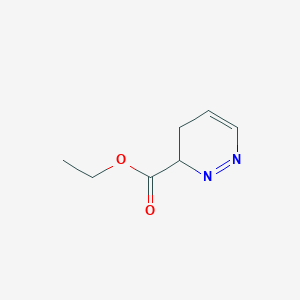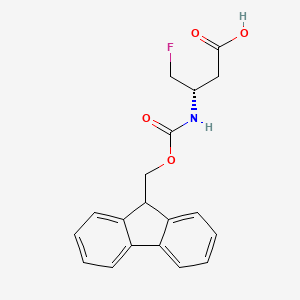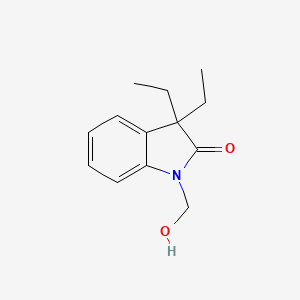
6-Ethylindoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylindoline hydrochloride is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylindoline hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative in good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of microwave irradiation has been shown to accelerate the Fischer indole synthesis, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Ethylindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the indoline ring to other structures.
Substitution: Substitution reactions, particularly at the nitrogen atom, can yield N-alkylated indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted indoles, which have significant biological and pharmaceutical applications .
Scientific Research Applications
6-Ethylindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including this compound, are studied for their role in cell signaling and as potential therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethylindoline hydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Indole: The parent compound of indoline derivatives, widely studied for its biological activities.
Indoline: A reduced form of indole, with similar but distinct chemical properties.
N-alkylindoles: Derivatives with alkyl groups attached to the nitrogen atom, showing varied biological activities.
Uniqueness: 6-Ethylindoline hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 6-position can enhance its binding affinity to certain receptors and enzymes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
6-ethyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-2-8-3-4-9-5-6-11-10(9)7-8;/h3-4,7,11H,2,5-6H2,1H3;1H |
InChI Key |
JGBSMWLTKUZQFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CCN2)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


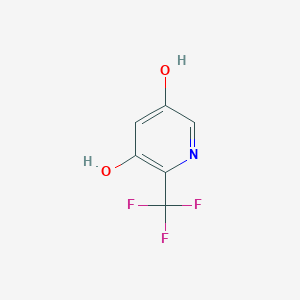
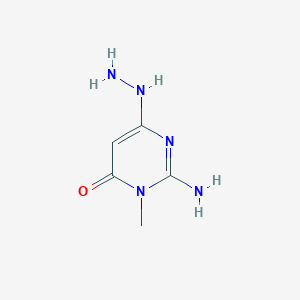

![5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B13123456.png)
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

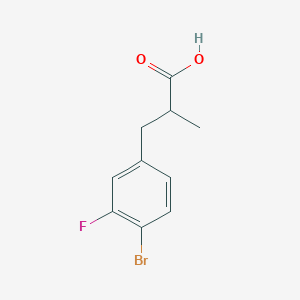
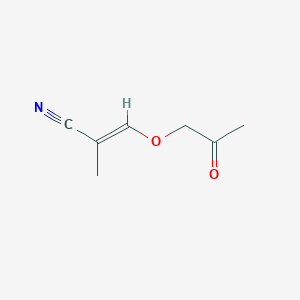
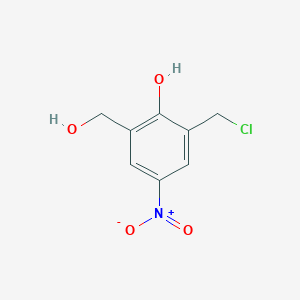

![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
